3-(2-oxo-1-piperazinyl)Benzonitrile
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Overview
Description
3-(2-oxo-1-piperazinyl)Benzonitrile is an organic compound with the molecular formula C11H11N3O. It is a heterocyclic compound that contains both a piperazine ring and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1-piperazinyl)Benzonitrile typically involves the reaction of 2-oxo-1-piperazine with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperazine, followed by nucleophilic substitution with benzonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-1-piperazinyl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base such as NaH or K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-(2-oxo-1-piperazinyl)Benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1-piperazinyl)Benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1-piperazinyl)benzonitrile hydrochloride
- Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate
- 1-(6-Methoxy-3-pyridinyl)-2-piperazinone
- Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a benzonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1211585-31-7 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(2-oxopiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H11N3O/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15/h1-3,6,13H,4-5,8H2 |
InChI Key |
OIJXIBSILNWPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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